molecular formula C9H7ClF4 B1388510 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-59-7

2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1388510
CAS No.: 1099597-59-7
M. Wt: 226.6 g/mol
InChI Key: YJJCALRLWYAPDH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene: is an organic compound with a complex structure that includes chlorine, fluorine, and trifluoroethyl groups attached to a benzene ring

Safety and Hazards

This compound is classified as an irritant and flammable substance . It is also classified as Acute Tox. 3 Oral .

Future Directions

This compound can be used to synthesize a variety of pesticide intermediates through photolysis, nitration, bromination, alkylation, and reduction . With the rapid development of the pesticide, pharmaceutical, and dye industries, the demand for organic fluorine intermediates is increasing, and fluorobenzene chemicals are widely used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-Chloro-4-fluorotoluene.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors equipped with efficient cooling systems to maintain the required low temperatures.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product consistency.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The trifluoroethyl group can engage in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Industry:

    Agrochemicals: Utilized in the development of pesticides and herbicides.

    Materials Science: Employed in the creation of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, interacting with nucleophiles in the target molecules.

    Hydrophobic Interactions: The trifluoroethyl group enhances hydrophobic interactions, which can influence the compound’s binding affinity to certain molecular targets.

    Pathways Involved: The specific pathways depend on the application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in agrochemicals.

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: Shares the chloro and fluoro substituents but lacks the trifluoroethyl group.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-Chloro-4-fluoro-1-methylbenzene: Lacks the trifluoroethyl group, making it less hydrophobic.

Uniqueness:

    Trifluoroethyl Group: The presence of the trifluoroethyl group in 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene imparts unique chemical properties such as increased hydrophobicity and stability.

    Reactivity: The combination of chlorine, fluorine, and trifluoroethyl groups makes it highly reactive and versatile in various chemical reactions.

Properties

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJCALRLWYAPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194217
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-59-7
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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